molecular formula C10H9NO2 B1301144 6,7-dimethyl-1H-indole-2,3-dione CAS No. 20205-43-0

6,7-dimethyl-1H-indole-2,3-dione

Cat. No.: B1301144
CAS No.: 20205-43-0
M. Wt: 175.18 g/mol
InChI Key: GVRLEGBOODEAOX-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

6,7-Dimethyl-1H-indole-2,3-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to inhibit monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters . This interaction can lead to increased levels of neurotransmitters, thereby influencing mood and behavior. Additionally, this compound may interact with proteins involved in cell signaling pathways, further affecting cellular functions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to induce cell cycle arrest and apoptosis in cancer cells . This suggests that this compound may have potential anticancer properties by affecting key cellular processes such as cell proliferation and survival.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, the inhibition of MAO enzymes by this compound can result in altered neurotransmitter levels . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that indole derivatives can undergo metabolic degradation, leading to the formation of various metabolites . These metabolites may have different biological activities, which can influence the overall effects of this compound over time.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as neuroprotection or anticancer activity . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or neurotoxicity . Therefore, it is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of different metabolites . These metabolites may further interact with other enzymes or cofactors, affecting metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is crucial for elucidating its overall biological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound may interact with specific transporters or binding proteins, influencing its localization and accumulation . For example, indole derivatives have been shown to cross the blood-brain barrier, suggesting that this compound may have central nervous system effects .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives have been reported to localize in the mitochondria, where they can influence mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethyl-1H-indole-2,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6,7-dimethylindole with an oxidizing agent to form the desired dione structure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethyl-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher-order ketones, while reduction can produce alcohols .

Scientific Research Applications

6,7-Dimethyl-1H-indole-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of dyes and pigments

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its ability to inhibit multiple molecular targets makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

6,7-dimethyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-5-3-4-7-8(6(5)2)11-10(13)9(7)12/h3-4H,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRLEGBOODEAOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365245
Record name 6,7-dimethyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20205-43-0
Record name 6,7-dimethyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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